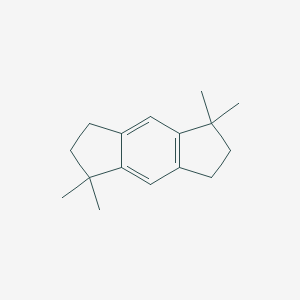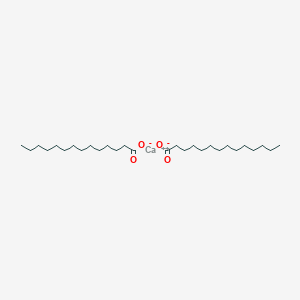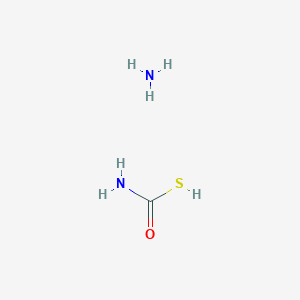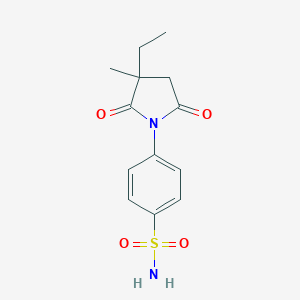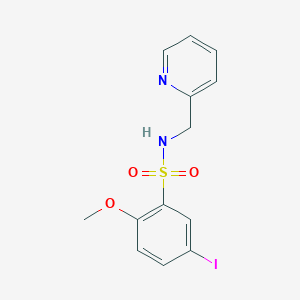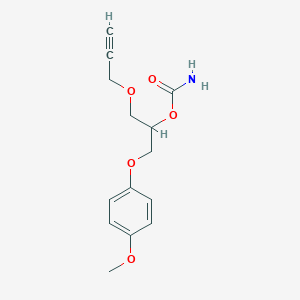
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as AY-9944, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase, which is a key enzyme in the biosynthesis of cholesterol. AY-9944 has been used to study the role of cholesterol in various biological processes and has also been investigated as a potential therapeutic agent for a range of diseases.
Wirkmechanismus
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase, which is a key enzyme in the biosynthesis of cholesterol. By inhibiting this enzyme, 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate reduces the production of cholesterol in cells. This can have a range of effects on cellular processes, including the regulation of gene expression and the development of the nervous system.
Biochemical and Physiological Effects:
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of cholesterol in cells, which can have a range of effects on cellular processes. 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has also been shown to affect the development of the nervous system, and has been implicated in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its potency as an inhibitor of 7-dehydrocholesterol reductase. This allows researchers to study the effects of reducing cholesterol production in cells in a controlled manner. However, one limitation of using 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the potential therapeutic applications of this compound for a range of diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another area of interest is the development of more potent and selective inhibitors of 7-dehydrocholesterol reductase, which could have even greater potential for therapeutic use. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate, and to elucidate the mechanisms underlying its effects on cellular processes.
Synthesemethoden
The synthesis of 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of p-methoxyphenol with propargyl alcohol to form the propargyl ether intermediate. This intermediate is then reacted with isopropyl chloroformate to form the carbamate derivative. The final step involves the reaction of the carbamate derivative with lithium aluminum hydride to produce 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate.
Wissenschaftliche Forschungsanwendungen
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been extensively used in scientific research to study the role of cholesterol in various biological processes. It has been used to investigate the effects of cholesterol on the development of the nervous system, as well as its role in the regulation of gene expression. 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has also been studied as a potential therapeutic agent for a range of diseases, including Alzheimer's disease, cancer, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
16222-52-9 |
|---|---|
Produktname |
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
[1-(4-methoxyphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H17NO5/c1-3-8-18-9-13(20-14(15)16)10-19-12-6-4-11(17-2)5-7-12/h1,4-7,13H,8-10H2,2H3,(H2,15,16) |
InChI-Schlüssel |
IPNXWGYCLQHBMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(COCC#C)OC(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(COCC#C)OC(=O)N |
Synonyme |
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



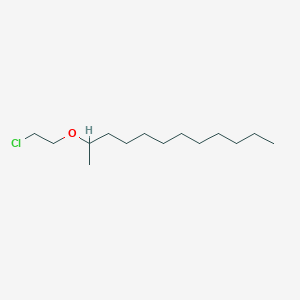
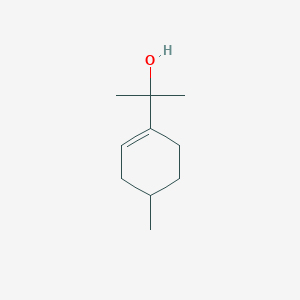
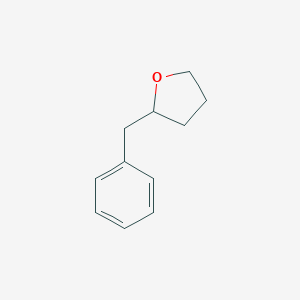
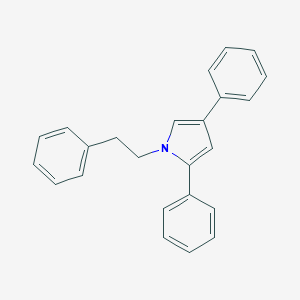
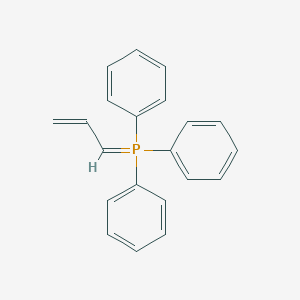
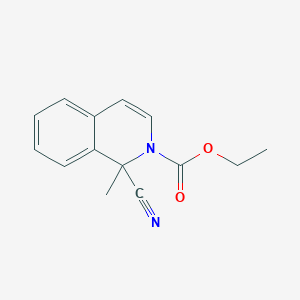
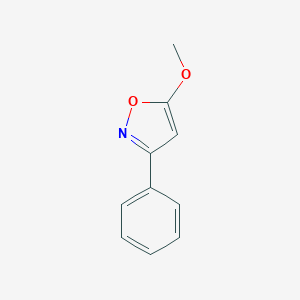
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
